An In-depth Technical Guide to 11-Deoxy-11-methylene PGD2
An In-depth Technical Guide to 11-Deoxy-11-methylene PGD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isostere of the naturally occurring Prostaglandin D2 (PGD2). Characterized by the replacement of the C11-keto group with an exocyclic methylene moiety, this analog exhibits unique biological activities primarily mediated through the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document provides a comprehensive technical overview of 11d-11m-PGD2, including its synthesis, physicochemical properties, and its distinct roles in adipogenesis. Detailed experimental protocols for its synthesis, receptor binding assays, and cellular activity studies are provided, alongside a quantitative summary of its biological parameters. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation and sleep regulation. However, its inherent chemical instability, readily undergoing dehydration to form J-series prostaglandins, complicates its study and therapeutic application. 11-Deoxy-11-methylene PGD2 was developed as a stable analog to overcome this limitation, enabling more precise investigation of PGD2 receptor-mediated signaling.[1][2]
This guide delves into the technical details of 11d-11m-PGD2, with a focus on its interaction with the DP2 (CRTH2) receptor and its intriguing dual role in adipocyte differentiation and maturation.
Physicochemical Properties and Synthesis
11-Deoxy-11-methylene PGD2 is a white to off-white solid with the molecular formula C₂₁H₃₄O₄ and a molecular weight of 350.5 g/mol .
Table 1: Physicochemical Properties of 11-Deoxy-11-methylene PGD2
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol |
| Appearance | White to off-white solid |
| Storage | -20°C |
| Chemical Stability | Stable isosteric analog of PGD2 |
Synthesis of 11-Deoxy-11-methylene PGD2 from Prostaglandin F2α
The synthesis of 11-Deoxy-11-methylene PGD2 can be achieved from Prostaglandin F2α (PGF2α) as described by Torisawa et al. (1985). The following is a detailed experimental protocol based on their work.
Experimental Protocol: Synthesis of 11-Deoxy-11-methylene PGD2
Materials:
-
Prostaglandin F2α (PGF2α) methyl ester
-
t-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
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Pyridinium dichromate (PDC)
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Dichloromethane (CH₂Cl₂)
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Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
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Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Potassium hydroxide (KOH)
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Methanol (MeOH)
-
Water
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Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Hydroxyl Groups:
-
Dissolve PGF2α methyl ester in anhydrous DMF.
-
Add imidazole followed by TBDMSCl to the solution.
-
Stir the reaction mixture at room temperature until the protection of the 9- and 15-hydroxyl groups is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting bis-silylated intermediate by silica gel column chromatography.
-
-
Oxidation of the 11-Hydroxyl Group:
-
Dissolve the purified bis-silylated intermediate in anhydrous CH₂Cl₂.
-
Add PDC to the solution and stir at room temperature until the oxidation of the 11-hydroxyl group to a ketone is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate.
-
-
Wittig Reaction for Methylene Group Introduction:
-
Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF and adding n-BuLi at 0°C. Stir until the solution turns deep red.
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Add the ketone from the previous step, dissolved in THF, to the Wittig reagent at 0°C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the product by silica gel column chromatography.
-
-
Deprotection of Silyl Ethers:
-
Dissolve the product from the Wittig reaction in THF.
-
Add a solution of TBAF in THF and stir at room temperature until the desilylation is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify the resulting diol by silica gel column chromatography.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified diol in a mixture of MeOH and water.
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Add an aqueous solution of KOH and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final product, 11-Deoxy-11-methylene PGD2, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
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Biological Activity and Quantitative Data
The primary biological activity of 11-Deoxy-11-methylene PGD2 is mediated through its interaction with the DP2 (CRTH2) receptor. Unlike PGD2, which activates both DP1 and DP2 receptors, 11d-11m-PGD2 exhibits a distinct pharmacological profile.
Table 2: Receptor Interaction Profile of 11-Deoxy-11-methylene PGD2
| Receptor | Activity | Quantitative Value (IC₅₀) | Reference |
| DP1 | Little to no agonist activity | - | |
| DP2 (CRTH2) | Antagonist | ~2 µM | |
| DP2 (CRTH2) | Preferential agonist in adipogenesis | - | [2] |
Note: The reported agonist activity in adipogenesis appears to be context-dependent and may involve downstream signaling distinct from classical G-protein coupling.
Experimental Protocol: CRTH2 Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 11-Deoxy-11-methylene PGD2 for the CRTH2 receptor.
Materials:
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HEK293 cells stably expressing human CRTH2 receptor
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[³H]-PGD2 (radioligand)
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Unlabeled PGD2 (for determining non-specific binding)
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11-Deoxy-11-methylene PGD2 (test compound)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Cell scrapers
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Centrifuge
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Scintillation counter and vials
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96-well microplates
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CRTH2 cells to confluency.
-
Wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension and centrifuge at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled 11-Deoxy-11-methylene PGD2.
-
For total binding, add only the radioligand ([³H]-PGD2) at a concentration near its Kd.
-
For non-specific binding, add an excess of unlabeled PGD2 along with the radioligand.
-
Add a fixed concentration of [³H]-PGD2 to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 11-Deoxy-11-methylene PGD2.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Role in Adipogenesis
11-Deoxy-11-methylene PGD2 exhibits a complex, phase-dependent role in the process of adipogenesis, the formation of adipocytes (fat cells) from precursor cells.
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Maturation Phase (Pro-adipogenic): During the later stages of adipocyte development, 11d-11m-PGD2 has been shown to promote adipogenesis. This effect is more potent than that of PGD2 and appears to be preferentially mediated through the CRTH2 receptor.[2]
-
Differentiation Phase (Anti-adipogenic): In contrast, during the initial differentiation phase of preadipocytes, 11d-11m-PGD2 can suppress adipogenesis. This inhibitory effect is associated with the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3]
Experimental Protocol: 3T3-L1 Adipocyte Maturation Assay
This protocol outlines a method to assess the pro-adipogenic effect of 11-Deoxy-11-methylene PGD2 on the maturation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with 10% bovine calf serum
-
Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin
-
11-Deoxy-11-methylene PGD2
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes in GM until they reach confluence.
-
Two days post-confluence, replace the GM with DM to induce differentiation.
-
After 48 hours, replace the DM with MM.
-
-
Treatment during Maturation:
-
From day 4 onwards, culture the cells in MM, replacing the medium every two days.
-
During this maturation phase, treat the cells with varying concentrations of 11-Deoxy-11-methylene PGD2. Include a vehicle control group.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
On day 8 or 10, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash the cells with water to remove excess stain.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Signaling Pathways
The biological effects of 11-Deoxy-11-methylene PGD2 are primarily initiated by its interaction with the CRTH2 receptor, a G-protein coupled receptor (GPCR).
General CRTH2 Signaling
In immune cells, CRTH2 activation by PGD2 typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, coupled with an increase in intracellular calcium. This signaling cascade is crucial for chemotaxis and activation of these cells.
Caption: General signaling pathway of the CRTH2 receptor.
CRTH2 Signaling in Adipogenesis
The pro-adipogenic effect of 11-Deoxy-11-methylene PGD2 during the maturation phase involves the upregulation of key adipogenic transcription factors. While the precise downstream signaling from CRTH2 in adipocytes is still under investigation, it is known to influence the expression of PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα).
Caption: Proposed signaling of 11d-11m-PGD2 in adipocyte maturation.
Conclusion
11-Deoxy-11-methylene PGD2 serves as a valuable research tool for elucidating the roles of the DP2 (CRTH2) receptor in various biological systems. Its chemical stability offers a significant advantage over the native PGD2. The compound's distinct, phase-dependent effects on adipogenesis highlight the complexity of prostanoid signaling in metabolic regulation and suggest that targeting the CRTH2 receptor could be a novel approach for modulating fat cell development. Further research is warranted to fully delineate the intracellular signaling pathways governed by CRTH2 in adipocytes and to explore the therapeutic potential of modulating this axis in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
